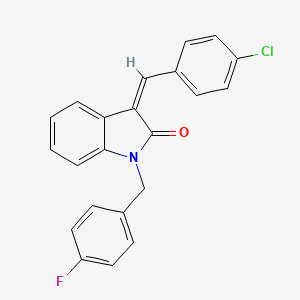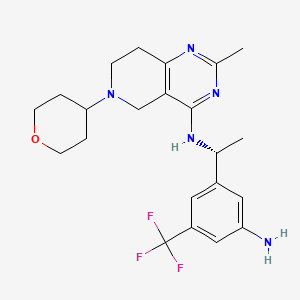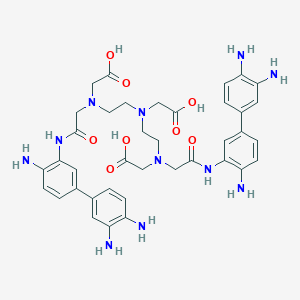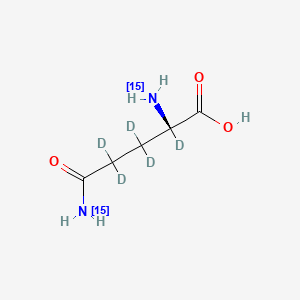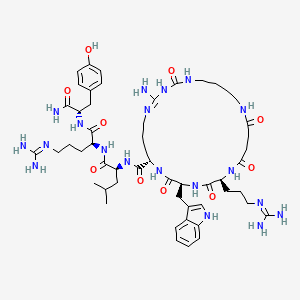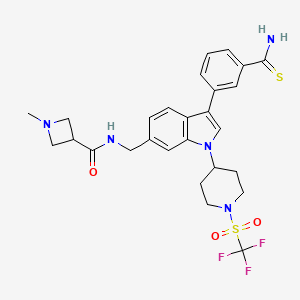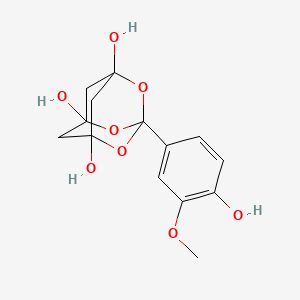
Vanillinbananin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillinbananin is a member of the bananin family, which are antiviral compounds with a unique structural signature incorporating a trioxa-adamantane moiety covalently bound to a pyridoxal derivative . This compound has shown potential as an inhibitor of the helicase activities and replication of severe acute respiratory syndrome coronavirus (SARS-CoV) and other RNA viruses .
Vorbereitungsmethoden
Vanillinbananin can be synthesized through a series of chemical reactions involving the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal) . The synthesis involves the reaction of green and ammonium molybdate, releasing phosphate phloroglucinol, which is then quantified after a reaction period
Analyse Chemischer Reaktionen
Vanillinbananin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanillic acid, while reduction may yield vanillyl alcohol.
Wissenschaftliche Forschungsanwendungen
Vanillinbananin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of trioxa-adamantane derivatives.
Industry: It may be used in the development of antiviral drugs and other pharmaceutical products.
Wirkmechanismus
Vanillinbananin exerts its effects by inhibiting the helicase activities and replication of RNA viruses . The molecular targets include the viral helicase enzymes, which are essential for the replication of the viral genome. By inhibiting these enzymes, this compound prevents the virus from replicating and spreading.
Vergleich Mit ähnlichen Verbindungen
Vanillinbananin is part of the bananin family, which includes other compounds such as:
- Bananin
- Iodobananin
- Adeninobananin
- Ansabananin
- Eubananin
These compounds share a similar structural signature but differ in their specific chemical modifications. This compound is unique in its incorporation of a vanillin moiety, which may contribute to its specific antiviral properties .
Eigenschaften
Molekularformel |
C14H16O8 |
|---|---|
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
3-(4-hydroxy-3-methoxyphenyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |
InChI |
InChI=1S/C14H16O8/c1-19-10-4-8(2-3-9(10)15)14-20-11(16)5-12(17,21-14)7-13(18,6-11)22-14/h2-4,15-18H,5-7H2,1H3 |
InChI-Schlüssel |
HEBOXBAVJPCGPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


